molecular formula C12H36Al2N6 B1591162 Tris(dimethylamido)aluminum(III) CAS No. 32093-39-3

Tris(dimethylamido)aluminum(III)

カタログ番号: B1591162
CAS番号: 32093-39-3
分子量: 318.42 g/mol
InChIキー: JGZUJELGSMSOID-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Systematic Nomenclature and Structural Formulation

Tris(dimethylamido)aluminum(III), systematically named N-[bis(dimethylamino)alumanyl]-N-methylmethanamine , exists as a dimer with the molecular formula $$ \text{C}{12}\text{H}{36}\text{Al}2\text{N}6 $$. The compound features two aluminum centers bridged by dimethylamido ligands ($$-\text{N}(\text{CH}3)2$$), with each aluminum atom adopting a distorted tetrahedral geometry.

Key structural parameters :

Property Value Source
Coordination geometry Distorted tetrahedral at Al
Al-N bond length 1.85–1.89 Å (terminal)
Al-N-Al bridge angle 78.5°
Melting point 82–84°C

The dimeric structure arises from electron deficiency at aluminum, which promotes bridging ligand formation. Nuclear magnetic resonance (NMR) studies reveal rapid ligand exchange between terminal and bridging positions at room temperature, with coalescence observed at −25°C.

Historical Development in Organoaluminum Chemistry

The compound emerged from foundational work in aluminum coordination chemistry during the mid-20th century:

  • 1950s : Karl Ziegler's discovery of direct trialkylaluminum synthesis methods enabled systematic exploration of aluminum-amide complexes.
  • 1970s : Structural elucidation via X-ray crystallography confirmed the dimeric configuration, distinguishing it from monomeric boron analogs.
  • 1990s : Advanced NMR techniques ($$^{27}\text{Al}$$, $$^{1}\text{H}$$, $$^{13}\text{C}$$) quantified dynamic ligand exchange processes.
  • 2000s–present : Applications expanded into atomic layer deposition (ALD) for microelectronics, driven by its thermal stability and clean decomposition pathways.

Role in Contemporary Coordination Chemistry

Tris(dimethylamido)aluminum(III) serves three critical functions in modern coordination systems:

1. Precursor functionality :

  • Generates aluminum nitride (AlN) films via plasma-enhanced ALD with <2% carbon contamination.
  • Forms adducts with Lewis bases (THF, pyridine) for controlled reactivity modulation.

2. Steric tuning platform :

  • Methyl groups on amido ligands create a cone angle of 128°, balancing steric protection and reactivity.
  • Comparative studies with bulkier analogs (e.g., Al(NiPr$$2$$)$$3$$) demonstrate configurational flexibility differences.

3. Mechanistic probe :

  • β-Hydride elimination studies reveal activation energies of 27–30 kJ/mol during NH$$_3$$-assisted decomposition.
  • Quantum mechanical calculations show conrotatory ligand motion stabilizes the structure by 14.2 kcal/mol versus planar configurations.

Comparative reactivity table :

Reaction Type Tris(dimethylamido)aluminum(III) Al(NiPr$$2$$)$$3$$
NH$$_3$$ ligand exchange Complete in <5 ms at 25°C Partial exchange
Thermal decomposition 90°C (onset) 115°C
Adduct formation 1:1 with THF 1:2 stoichiometry

Data synthesized from

特性

CAS番号

32093-39-3

分子式

C12H36Al2N6

分子量

318.42 g/mol

IUPAC名

dialuminum;dimethylazanide

InChI

InChI=1S/6C2H6N.2Al/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3

InChIキー

JGZUJELGSMSOID-UHFFFAOYSA-N

SMILES

CN(C)[Al](N(C)C)N(C)C.CN(C)[Al](N(C)C)N(C)C

正規SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Al+3].[Al+3]

ピクトグラム

Flammable; Corrosive

製品の起源

United States

準備方法

General Synthetic Approach

The preparation of tris(dimethylamido)aluminum(III) typically involves the reaction of aluminum halides (commonly aluminum trichloride, AlCl3) with dimethylamide sources or related lithium amide intermediates. The reaction is conducted under inert atmosphere conditions to prevent hydrolysis and oxidation, which degrade the compound.

Synthesis via Reaction of Aluminum Trichloride with Lithium Dimethylamide

A common and well-documented method involves the following steps:

  • Step 1: Generation of Lithium Dimethylamide Intermediate

    • Dimethylamine or an appropriate precursor reacts with an organolithium reagent (e.g., n-butyllithium) to form lithium dimethylamide.
    • This intermediate is typically prepared in an ether solvent such as diethyl ether (Et2O) at low temperatures (e.g., −78 °C) to control reactivity.
  • Step 2: Reaction with Aluminum Trichloride

    • The lithium dimethylamide solution is slowly added to a cold solution of AlCl3 in Et2O under inert atmosphere.
    • The mixture is stirred at low temperature initially (−78 °C) and then gradually warmed to room temperature over several hours (e.g., 16 h) to ensure complete reaction.
  • Step 3: Workup and Purification

    • The reaction mixture is concentrated under reduced pressure.
    • The crude product is suspended in a non-polar solvent such as n-hexane to remove inorganic salts.
    • Filtration through Celite removes solids.
    • Purification is often achieved by recrystallization from a mixture of diethyl ether and acetonitrile at low temperatures (e.g., −35 °C).
    • Sublimation may also be used but often results in insufficient purity alone.

This method yields tris(dimethylamido)aluminum(III) as a colorless solid, stable under inert atmosphere but sensitive to air and moisture.

Alternative Preparation via Direct Aminolysis of Aluminum Precursors

Another approach involves the direct aminolysis of aluminum alkyl precursors such as trimethylaluminum (TMA) with dimethylamine or its derivatives:

  • The reaction proceeds by substituting alkyl groups on aluminum with dimethylamido ligands.
  • This method is often used in situ in deposition processes rather than for bulk synthesis.
  • It requires careful control of stoichiometry and reaction conditions to avoid side reactions and ensure complete substitution.

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Solvent Diethyl ether (Et2O), n-hexane Ether solvents stabilize intermediates
Temperature −78 °C to room temperature Low temperature controls reactivity
Reaction time 30 min at −78 °C, then 16 h at RT Ensures complete reaction
Atmosphere Inert (argon or nitrogen) Prevents hydrolysis and oxidation
Purification methods Recrystallization, sublimation Recrystallization preferred for purity

Characterization and Stability

  • The purified tris(dimethylamido)aluminum(III) is characterized by NMR spectroscopy (^1H, ^13C, ^27Al), elemental analysis, and mass spectrometry.
  • The compound is stable under inert atmosphere but decomposes upon exposure to air and moisture, forming insoluble aluminum oxides/hydroxides.
  • Thermal stability is sufficient for vapor phase deposition applications, with sublimation temperatures around 90–125 °C under reduced pressure.

Summary Table of Typical Synthesis Data

Step Reagents/Conditions Yield (%) Purification Method Notes
Lithium dimethylamide prep Dimethylamine + n-butyllithium in Et2O at −78 °C Quantitative - Intermediate formation
Reaction with AlCl3 AlCl3 in Et2O, −78 °C to RT, 16 h stirring 50–80 Recrystallization Main synthesis step
Workup Concentration, suspension in n-hexane, filtration - - Removes salts and impurities
Final purification Recrystallization from Et2O/MeCN at −35 °C - Recrystallization Ensures high purity
Optional purification Sublimation at 90–125 °C (0.5 mbar) - Sublimation May not achieve full purity

Research Findings and Notes

  • The reaction of lithium dimethylamide with AlCl3 is a reliable and reproducible method for preparing tris(dimethylamido)aluminum(III).
  • Purity is critical for applications in thin film deposition; recrystallization is preferred over sublimation alone.
  • The compound’s sensitivity to air and moisture requires handling under inert atmosphere.
  • Thermal studies indicate that tris(dimethylamido)aluminum(III) volatilizes cleanly, making it suitable as a precursor in ALD and CVD processes.
  • Alternative ligands such as 1,3-dialkyltriazenides have been explored for related aluminum(III) complexes, but the dimethylamido ligand remains a standard due to its volatility and reactivity.

化学反応の分析

Types of Reactions

Tris(dimethylamido)aluminum(III) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Tris(dimethylamido)aluminum(III) include ammonia (NH₃) and hydrazine (N₂H₄). These reactions are typically carried out under controlled temperatures ranging from 150°C to 225°C .

Major Products

The major products formed from the reactions of Tris(dimethylamido)aluminum(III) include aluminum nitride (AlN) thin films, which are used in various electronic and optoelectronic applications .

科学的研究の応用

Thin Film Deposition

TDMAA is primarily utilized as a precursor in the deposition of aluminum nitride (AlN) thin films through techniques like:

  • Organometallic Chemical Vapor Deposition (OMCVD) : This method allows for the controlled deposition of AlN films, which are essential in electronic devices due to their excellent thermal conductivity and electrical insulation properties .
  • Atomic Layer Deposition (ALD) : TDMAA's high volatility and reactivity at low temperatures make it suitable for ALD processes, enabling the growth of high-quality AlN films with precise thickness control. Studies have shown that using TDMAA in conjunction with hydrazine (N₂H₄) results in large-grained AlN films with minimal contamination .

Semiconductor Industry

In the semiconductor industry, TDMAA is critical for producing materials used in various electronic components. The ability to deposit high-purity AlN thin films contributes to advancements in microelectronics, including:

  • Heat Spreading Layers : AlN films serve as effective heat spreaders in electronic devices due to their high thermal conductivity .
  • Optoelectronics : The optical properties of AlN make it suitable for applications in LEDs and laser diodes.

Research and Development

TDMAA has been extensively studied for its surface chemistry and reaction mechanisms during deposition processes. Research indicates that it participates in various reactions that enhance film quality, such as ligand decomposition and transamination reactions . Understanding these mechanisms allows for optimization of deposition parameters to achieve desired film characteristics.

Case Study 1: Low-Temperature Deposition

In a study conducted by Ueda et al., TDMAA was used alongside hydrazine to deposit polycrystalline AlN films at temperatures below 400°C. The resulting films exhibited large grain sizes and low levels of oxygen and carbon contamination, demonstrating TDMAA's effectiveness as a precursor under low-temperature conditions .

Case Study 2: Surface Chemistry Insights

Research into the surface chemistry of TDMAA revealed that its interaction with ammonia (NH₃) during deposition enhances the hydrogenation process of dimethylamido ligands, leading to improved film quality by reducing unwanted byproducts . This insight is crucial for optimizing deposition processes in industrial applications.

作用機序

The mechanism of action of Tris(dimethylamido)aluminum(III) primarily involves its role as a precursor in the formation of aluminum nitride (AlN) thin films. During the OMCVD process, the compound decomposes at elevated temperatures, releasing aluminum atoms that react with nitrogen sources (e.g., ammonia) to form AlN. This process is facilitated by the high volatility and thermal stability of Tris(dimethylamido)aluminum(III), making it an ideal precursor for thin film deposition .

類似化合物との比較

Trimethylaluminum (TMA)

  • Structure : Al(CH₃)₃.
  • Key differences :
    • TMA contains Al–C bonds, leading to higher carbon incorporation (>5%) in films compared to Tris(dimethylamido)aluminum(III) (<1% carbon) .
    • Lower thermal stability, requiring higher deposition temperatures.
    • Safety : Pyrophoric and highly reactive with water, whereas Tris(dimethylamido)aluminum(III) is less pyrophoric but still water-reactive .

Tris(ethylmethylamido)aluminum(III)

  • Structure : Dimeric Al₂(N(CH₃)(C₂H₅))₆ .
  • Key differences: Molecular weight: 402.58 g/mol vs. 318.42 g/mol for Tris(dimethylamido)aluminum(III) . Boiling point: 112–115°C (at 0.3 mmHg), offering higher thermal stability for high-temperature ALD . Safety: Classified as a flammable, water-reactive organometallic compound (UN 3398) .

Tris(β-ketoiminate)aluminum(III) Complexes

  • Structure : Aluminum coordinated to β-ketoiminate ligands (e.g., Al(OCC(CH₃)CHCO)₃) .
  • Key differences :
    • Decomposition profile : Lower decomposition temperatures (150–250°C) compared to Tris(dimethylamido)aluminum(III) (>300°C), enabling low-temperature film growth .
    • Carbon content : Higher due to organic ligands but tunable via ligand design .
    • Applications : Specialized coatings requiring flexible stoichiometry .

Tris(dimethylamido)antimony(III)

  • Structure : Sb(N(CH₃)₂)₃ .
  • Key differences :
    • Metal center : Antimony instead of aluminum, used for Sb-based films (e.g., Sb₂O₃) .
    • Volatility : Lower boiling point (32–34°C), limiting high-temperature applications .
    • Safety : Highly toxic and corrosive (H314, H332) .

Tris(ethyl Acetoacetato)aluminum(III)

  • Structure : Al(C₆H₉O₃)₃ .
  • Key differences :
    • Ligand type : Chelating β-diketonate ligands, reducing volatility but enhancing stability in solution .
    • Applications : Precursor for sol-gel synthesis and catalysis rather than ALD .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Carbon Contamination in ALD
Tris(dimethylamido)aluminum(III) 318.42 (dimer) 82–84 90 <1%
Trimethylaluminum (TMA) 144.18 15.4 126 >5%
Tris(ethylmethylamido)aluminum(III) 402.58 28–31 112–115 (0.3 mmHg) Not reported
Tris(dimethylamido)antimony(III) 253.99 N/A 32–34 Not applicable

生物活性

Tris(dimethylamido)aluminum(III) (TDMAA) is an organometallic compound that has gained attention for its potential applications in various fields, particularly in semiconductor manufacturing and materials science. However, its biological activity is a relatively under-explored area. This article aims to provide a comprehensive overview of the biological activity associated with TDMAA, including its synthesis, properties, and potential implications in biological systems.

Tris(dimethylamido)aluminum(III) has the chemical formula Al(N(CH₃)₂)₃ and is characterized by its high volatility and thermal stability, making it an effective precursor for atomic layer deposition (ALD) processes. The synthesis typically involves the reaction of aluminum trichloride with lithium dimethylamide in non-polar solvents. The reaction can be summarized as follows:

AlCl3+3LiN CH3 2Al N CH3 2)3+3LiCl\text{AlCl}_3+3\text{LiN CH}_3\text{ }_2\rightarrow \text{Al N CH}_3\text{ }_2)_3+3\text{LiCl}

Biological Activity Overview

While the primary focus of TDMAA has been on its industrial applications, emerging research indicates potential biological activities that warrant further investigation. Key areas of interest include:

Case Studies and Research Findings

  • Atomic Layer Deposition (ALD) :
    • Research has demonstrated that TDMAA can be effectively used as a precursor for depositing aluminum nitride (AlN) films through ALD processes. These films exhibit low impurity levels and high quality, which are critical for semiconductor applications .
    • A study highlighted that films deposited using TDMAA contained only 1.4% carbon impurities, significantly lower than those produced with other precursors .
  • Potential Biomedical Applications :
    • Although direct studies on the biological effects of TDMAA are sparse, its role in creating high-quality thin films could lead to applications in biosensors or drug delivery systems where biocompatibility is essential.
    • There is ongoing research into the broader category of aluminum compounds for therapeutic uses, particularly in targeting bacterial infections and overcoming antibiotic resistance .

Comparative Analysis

The following table summarizes the key properties and applications of TDMAA compared to other aluminum precursors:

Property/ApplicationTris(dimethylamido)aluminum(III)Trimethylaluminum (TMA)Other Aluminum Precursors
Volatility HighVery HighVariable
Thermal Stability ExcellentModerateVariable
Impurity Levels in Films Low (1.4% C)HigherVariable
Primary Use ALD for AlN filmsALD for Al2O3 filmsVarious
Biological Activity Limited studiesDocumented toxicityVaries

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(dimethylamido)aluminum(III)
Reactant of Route 2
Tris(dimethylamido)aluminum(III)

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